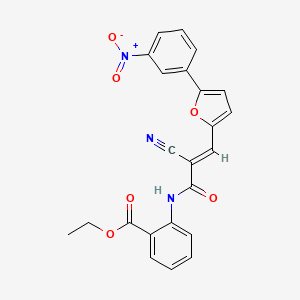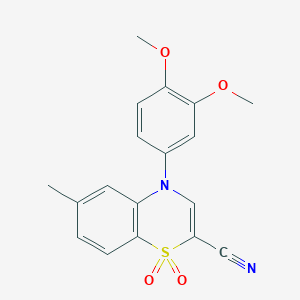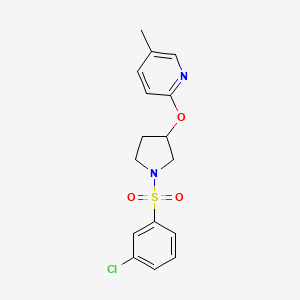
Ethyl 3-phenylbutanoate
Vue d'ensemble
Description
Ethyl 3-phenylbutanoate is an organic compound with the molecular formula C12H16O2. It is an ester formed from 3-phenylbutanoic acid and ethanol. This compound is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylbutanoate can be synthesized through the esterification of 3-phenylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Types of Reactions:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Methanol or other alcohols in the presence of a base catalyst like sodium methoxide.
Major Products Formed:
Hydrolysis: 3-phenylbutanoic acid and ethanol.
Reduction: 3-phenylbutanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 3-phenylbutanoate has diverse applications in scientific research:
Mécanisme D'action
Ethyl 3-phenylbutanoate can be compared with other esters like ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent with a lower molecular weight and simpler structure.
Methyl Butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Uniqueness: this compound stands out due to its specific aromatic properties and its applications in both the fragrance industry and scientific research. Its structure, which includes a phenyl group, contributes to its unique chemical behavior and interactions .
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Propriétés
IUPAC Name |
ethyl 3-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWEMZQXWYDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
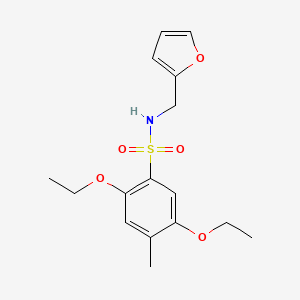
![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)
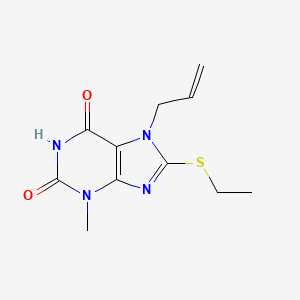
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)
![N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2747910.png)

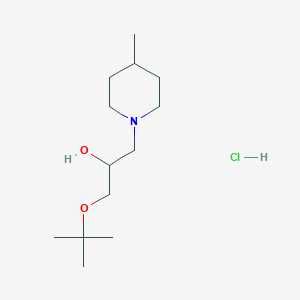
![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![2-(2-(1-Benzylpiperidin-4-ylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2747918.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2747919.png)
